五水合次氯酸钠

描述

Sodium hypochlorite pentahydrate (NaClO·5H2O) is a pale greenish-yellow solid which is stable and not explosive . It is widely used as a cleaning agent or as a bleach . It is a colorless or slightly yellow watery liquid with an odor of household bleach . It mixes with water .

Synthesis Analysis

Sodium hypochlorite pentahydrate crystals with very low NaOH and NaCl contents oxidize primary and secondary alcohols to the corresponding aldehydes and ketones in the presence of TEMPO/Bu4NHSO4 without pH adjustment . The crystalline material has 44% of NaOCl, contains minimal sodium hydroxide and sodium chloride, and the aqueous solution indicates pH 11–12 .Molecular Structure Analysis

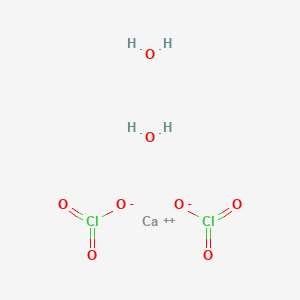

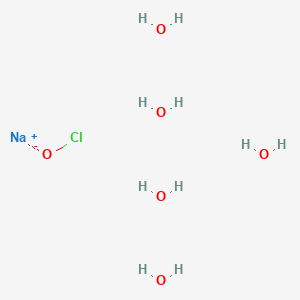

The molecular formula of Sodium hypochlorite pentahydrate is NaClO·5H2O . Its molecular weight is 164.52 .Chemical Reactions Analysis

Sodium hypochlorite reacts with NH3 and forms sodium hydroxide and NH2Cl . It also reacts with monochloramine and forms sodium hydroxide and dichloramine .Physical And Chemical Properties Analysis

Sodium hypochlorite pentahydrate is a greenish-yellow solid . It has chlorine-like and a sweetish odor . Its melting point is 18 ℃ . Its boiling point is 101 ℃ . It is soluble in water .科学研究应用

Application

Sodium Hypochlorite Pentahydrate is used as an oxidant in organic synthesis . It is superior to conventional aqueous sodium hypochlorite solutions .

Method of Application

The TEMPO-catalyzed oxidation with Sodium Hypochlorite Pentahydrate was applied to various primary alcohols . An equimolar amount of Sodium Hypochlorite Pentahydrate gave the corresponding aldehydes in good yields . This method gives encouraging results with TEMPO .

Results

The optimized method using Sodium Hypochlorite Pentahydrate gave excellent results with TEMPO even in the reaction of sterically hindered alcohols . Notably, the cheap TEMPO is useful as a catalyst for the oxidations .

2. Household Bleaching Agent

Application

Aqueous sodium hypochlorite is used as a household bleaching agent .

Method of Application

The stability of sodium hypochlorite as influenced by temperature and pH, and by anionic impurities such as Cl−, ClO3−, CO3− and SO4−, and cationic impurities which include Ca++, Mg++, Cu++, Ni++ and Fe++ .

Results

The properties of Sodium Hypochlorite are reported to be unstable . Therefore, the decomposition rate of the Sodium Hypochlorite crystals was studied .

3. Water Purification

Application

Sodium Hypochlorite Pentahydrate is used in water purification . It helps in removing impurities and making water safe for consumption .

Method of Application

The Sodium Hypochlorite Pentahydrate is added to the water in a controlled manner . The amount added depends on the level of impurities present in the water .

Results

The use of Sodium Hypochlorite Pentahydrate in water purification results in clean and safe drinking water .

4. Surface Disinfectant

Application

Sodium Hypochlorite Pentahydrate is used as a surface disinfectant . It is effective against a wide range of microorganisms .

Method of Application

The Sodium Hypochlorite Pentahydrate is applied directly to the surface that needs to be disinfected . It is left on the surface for a specific period of time to ensure effective disinfection .

Results

The use of Sodium Hypochlorite Pentahydrate as a surface disinfectant results in a significant reduction in the number of microorganisms present on the surface .

5. Oxidation of Organic Sulfides

Application

Sodium Hypochlorite Pentahydrate can oxidize organic sulfides to sulfoxides or sulfones .

Method of Application

The Sodium Hypochlorite Pentahydrate is used as an oxidizing agent in the reaction . The specific method of application and experimental procedures would depend on the particular organic sulfide being oxidized .

Results

The oxidation of organic sulfides using Sodium Hypochlorite Pentahydrate results in the formation of sulfoxides or sulfones .

6. Textile Bleaching

Application

Sodium Hypochlorite Pentahydrate is used in textile bleaching . It helps in removing color impurities from the textile materials .

Method of Application

The Sodium Hypochlorite Pentahydrate is added to the textile material in a controlled manner . The amount added and the duration of treatment depend on the type of textile material and the level of color impurities present .

Results

The use of Sodium Hypochlorite Pentahydrate in textile bleaching results in textiles that are free from color impurities .

安全和危害

未来方向

Sodium hypochlorite pentahydrate has been widely used for over 200 years . The crystal structure of its pentahydrate (the normal solid form) had not been established until recently . It is notable that the reaction of primary alcohols having a heteroaromatic moiety (pyridine, thiophene) effectively produced the desired aldehydes .

属性

IUPAC Name |

sodium;hypochlorite;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClO.Na.5H2O/c1-2;;;;;;/h;;5*1H2/q-1;+1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKLOBNGYGFRSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH10NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064898 | |

| Record name | Sodium hypochlorite pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hypochlorite pentahydrate | |

CAS RN |

10022-70-5 | |

| Record name | Sodium hypochlorite pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hypochlorite pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hypochlorous acid, sodium salt, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)